Amsonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

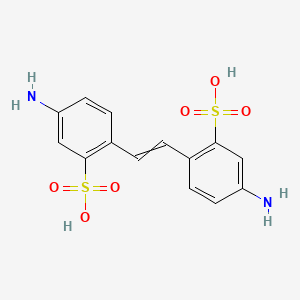

5-amino-2-[2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJHVSOVQBJEBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024926 | |

| Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-11-8 | |

| Record name | Diaminostilbenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-diaminostilbene-2,2'-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical and physical properties of Amsonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amsonic acid, chemically known as 4,4'-diamino-2,2'-stilbenedisulfonic acid, is a key organic compound utilized primarily as an intermediate in the synthesis of dyes and optical brightening agents. Its rigid stilbene (B7821643) backbone, coupled with the presence of amino and sulfonic acid functional groups, imparts unique chemical and physical properties that are of significant interest in various industrial and research applications. This technical guide provides an in-depth overview of the chemical and physical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities.

Chemical and Physical Properties

This compound is a yellowish crystalline powder with limited solubility in water. The presence of both acidic sulfonic acid groups and basic amino groups makes it an amphoteric molecule.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid | [1] |

| Synonyms | 4,4'-Diaminostilbene-2,2'-disulfonic acid, Flavonic acid | [2] |

| CAS Number | 81-11-8 | [1] |

| Molecular Formula | C₁₄H₁₄N₂O₆S₂ | [1] |

| Molecular Weight | 370.4 g/mol | [1] |

| Appearance | Yellowish crystalline powder | [3] |

| Melting Point | >300 °C | [3] |

| Solubility in Water | Very slightly soluble | [4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to aromatic and vinylic protons. | [5][6] |

| ¹³C NMR | Resonances for aromatic and vinylic carbons. | [5][7] |

| FTIR (KBr Pellet) | Characteristic peaks for N-H, S=O, and aromatic C-H and C=C stretching. | [1][8] |

| UV-Vis | Absorption maxima in the ultraviolet region, characteristic of the stilbene chromophore. | [9][10] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid. The following protocol is a representative example of this transformation.

Protocol 1: Reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid

-

Materials: 4,4'-dinitrostilbene-2,2'-disulfonic acid, iron powder, acetic acid, water.

-

Procedure:

-

In a reaction vessel, create a suspension of 4,4'-dinitrostilbene-2,2'-disulfonic acid in water.

-

Add iron powder to the suspension.

-

Slowly add acetic acid to the mixture while stirring.

-

Heat the reaction mixture and monitor the progress of the reduction.

-

Upon completion, the this compound can be isolated by filtration and further purified.[4]

-

Another synthetic route involves the oxidative coupling of 4-nitrotoluene-2-sulfonic acid.

Protocol 2: Oxidative Coupling of 4-nitrotoluene-2-sulfonic acid followed by reduction

-

Materials: 4-nitrotoluene-2-sulfonic acid, sodium hydroxide, air or oxygen.

-

Procedure:

-

An aqueous solution of the sodium salt of 4-nitrotoluene-2-sulfonic acid is prepared.

-

The solution is made alkaline with sodium hydroxide.

-

Air or oxygen is passed through the heated solution to facilitate the oxidative coupling to form 4,4'-dinitrostilbene-2,2'-disulfonic acid.

-

The resulting dinitro compound is then reduced to this compound as described in Protocol 1.

-

Purification of this compound

Purification of the crude this compound is typically achieved through recrystallization. The choice of solvent is critical for obtaining high-purity crystals.

Protocol 3: Purification by Recrystallization

-

General Principle: The crude this compound is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.

-

Solvent Selection: Due to the presence of both polar sulfonic acid groups and less polar aromatic rings, a polar solvent or a mixture of solvents is often required. Water can be used, taking advantage of the temperature-dependent solubility.[11][12]

-

Procedure:

-

Suspend the crude this compound in a minimal amount of a suitable solvent (e.g., water).

-

Heat the suspension to dissolve the solid completely.

-

If colored impurities are present, a small amount of activated carbon can be added to the hot solution.

-

Filter the hot solution to remove any insoluble impurities and activated carbon.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.[13]

-

Analytical Methods

Protocol 4: High-Performance Liquid Chromatography (HPLC) Analysis

-

Principle: Reversed-phase HPLC is a suitable method for the analysis of this compound, allowing for the separation and quantification of the compound and any potential impurities.

-

Column: A C18 reversed-phase column is commonly used.[14][15]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the acidic and basic functional groups.[14][15]

-

Detection: UV detection is appropriate, as the stilbene chromophore of this compound absorbs strongly in the UV region.[7]

-

Example Conditions:

Signaling Pathways and Biological Activity

While this compound itself is not a drug, its derivatives, particularly stilbene-disulfonates, have been studied for their biological activity as inhibitors of anion transport proteins. These proteins are crucial for maintaining cellular homeostasis by regulating the movement of anions across cell membranes.

Stilbene-disulfonate compounds, which share a core structure with this compound, have been shown to act as allosteric competitive inhibitors of the Anion Exchanger 1 (AE1), also known as Band 3 protein.[16][17] This inhibition is believed to occur through binding to a site on the protein that is distinct from the anion transport site, thereby inducing a conformational change that prevents the transport of anions like chloride and bicarbonate.[16][17] This mechanism of action is of interest in drug development for conditions where modulation of anion transport could be beneficial.

Furthermore, a recent study has demonstrated that this compound itself exhibits various biological activities, including the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9][18] This suggests that this compound and its derivatives may have a broader pharmacological potential beyond their traditional use in the dye industry.

Conclusion

This compound is a versatile chemical intermediate with well-defined chemical and physical properties. The experimental protocols outlined in this guide provide a foundation for its synthesis, purification, and analysis in a laboratory setting. While its primary application has been in the manufacturing of dyes and optical brighteners, emerging research into the biological activities of this compound and its derivatives, particularly as enzyme and ion transport inhibitors, suggests potential new avenues for its application in the fields of biochemistry and drug development. Further investigation into these biological mechanisms will be crucial for unlocking the full potential of this intriguing molecule.

References

- 1. 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)- | C14H14N2O6S2 | CID 5284378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Band 3 (AE1, SLC4A1)-mediated transport of stilbenedisulfonates. I: Functional identification of the proton-activated stilbenedisulfonate influx site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 4,4'-DINITROSTILBENE-2,2'-DISULFONIC ACID DISODIUM SALT(3709-43-1) 1H NMR [m.chemicalbook.com]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. Home Page [chem.ualberta.ca]

- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 14. Separation of 4,4’-Diamino-2,2’-stilbenedisulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. 4,4’-Diamino-2,2’-stilbenedisulfonic acid | SIELC Technologies [sielc.com]

- 16. Stilbenedisulfonate binding kinetics to band 3 (AE 1): relationship between transport and stilbenedisulfonate binding sites and role of subunit interactions in transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Overview for Researchers and Drug Development Professionals

An In-depth Technical Guide to 4,4'-Diaminostilbene-2,2'-disulfonic Acid

Introduction

4,4'-Diaminostilbene-2,2'-disulfonic acid, also known as Amsonic Acid, is a stilbene (B7821643) derivative of significant interest in both industrial and research settings.[1][2] Structurally, it is an organic compound featuring a trans-stilbene (B89595) core functionalized with two amino groups and two sulfonic acid groups.[3] This unique structure imparts properties that make it a crucial intermediate in the synthesis of dyes and fluorescent whitening agents.[3][4][5] More recently, its biological activities have garnered attention in the field of pharmacology and drug development, with studies exploring its potential as an anticancer, anti-inflammatory, and neuroprotective agent.[6][7] This guide provides a detailed technical overview of its chemical properties, synthesis, applications, and pharmacological profile for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

4,4'-Diaminostilbene-2,2'-disulfonic acid is a water-soluble, light-yellow to brown crystalline powder.[4] It is characterized by a high melting point, decomposing at temperatures above 300°C.[2]

| Identifier | Value | Reference |

| CAS Number | 81-11-8 | [1][2][8] |

| Molecular Formula | C₁₄H₁₄N₂O₆S₂ | [1][2] |

| Molecular Weight | 370.40 g/mol | [2][9] |

| IUPAC Name | 5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid | [9][10] |

| Synonyms | This compound, DSD | [2][6] |

| Appearance | Light yellow to brown powder/crystals | [4] |

| Melting Point | >300 °C (decomposes) | [2][8] |

| Solubility | Soluble in water | [3] |

Chemical Structure

The structure consists of a central ethylene (B1197577) bridge connecting two phenyl rings, which are substituted with amino and sulfonic acid groups.

Caption: Chemical structure of 4,4'-diaminostilbene-2,2'-disulfonic acid.

Synthesis

The primary route for the synthesis of 4,4'-diaminostilbene-2,2'-disulfonic acid is through the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid.[3][5] This precursor is typically produced from the oxidation of 4-nitrotoluene-2-sulfonic acid.[5] Various reduction methods have been developed to convert the nitro groups to amino groups.

Caption: General synthesis workflow for 4,4'-diaminostilbene-2,2'-disulfonic acid.

Experimental Protocols

Protocol 1: Reduction using Hydrazine (B178648) Hydrate (B1144303) [11]

-

A solution of potassium hydroxide (B78521) (3 g, 52 mmol) in a minimal amount of water is prepared.

-

This solution is slowly added with stirring to a mixture of 4-nitrotoluene-o-sulfonic acid (2.2 g, 10 mmol), diethylene glycol (20 mL), and 85% hydrazine hydrate (2.5 mL).

-

The resulting mixture is refluxed for 30 minutes.

-

The condenser is then removed to allow for the evaporation of the aqueous liquor.

-

Refluxing is continued for an additional 2.5 hours.

-

After the reaction is complete, the mixture is cooled and diluted with water.

-

The diluted mixture is acidified with warm, concentrated hydrochloric acid to precipitate the product.

-

The pure product is isolated by filtration.

Protocol 2: Catalytic Hydrogenation [12][13]

-

An aqueous solution of 4,4'-dinitrostilbene-2,2'-disodium sulfonate is prepared.

-

The pH of the solution is adjusted to a range of 6.0 to 8.5.

-

A cobalt or palladium-on-carbon catalyst is added to the solution.[12][13]

-

The mixture is subjected to hydrogenation at a temperature between 70°C and 180°C and a hydrogen pressure of 5 to 150 bars.[12]

-

The rate of addition of the dinitro compound solution is controlled to prevent an excess of unreacted starting material.

-

Upon completion of the reaction, the catalyst is filtered off, and the product is isolated from the aqueous solution.

Applications

The primary industrial application of 4,4'-diaminostilbene-2,2'-disulfonic acid is as a key intermediate in the manufacturing of fluorescent whitening agents (also known as optical brighteners) and a variety of direct dyes.[4][5][8] In the realm of scientific research and drug development, its utility has expanded significantly.

-

Fluorescent Probe: It serves as a fluorescent dye for various analytical applications, including the detection of heavy metal ions.[6][7][14]

-

Pharmacological Research: The compound has demonstrated a range of biological activities, making it a scaffold of interest for developing new therapeutic agents.[6][7] This includes potential applications in cancer, Alzheimer's disease, and inflammatory conditions.

Pharmacological Activity and Drug Development Potential

Recent studies have highlighted the multifaceted pharmacological profile of 4,4'-diaminostilbene-2,2'-disulfonic acid, suggesting its potential as a lead compound in drug discovery.

Enzyme Inhibition

The compound has been shown to be a potent inhibitor of several enzymes implicated in disease pathogenesis.[6][7]

Caption: Conceptual diagram of enzyme inhibition by 4,4'-diaminostilbene-2,2'-disulfonic acid.

A 2024 study demonstrated its dose-dependent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease therapy.[6][7] It also showed inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory pathways.[6][7]

| Enzyme Target | IC₅₀ Value (μM) | Therapeutic Area | Reference |

| Acetylcholinesterase (AChE) | 12.18 | Alzheimer's Disease | [6][7] |

| Butyrylcholinesterase (BChE) | 20.87 | Alzheimer's Disease | [6][7] |

| Cyclooxygenase (COX) | - | Inflammation | [6][7] |

| Lipoxygenase (LOX) | - | Inflammation | [6][7] |

Anticancer Activity

The compound has exhibited significant anticancer effects against several human cancer cell lines in vitro.[6]

| Cell Line | Cancer Type | IC₅₀ Value (μM) | Reference |

| NIH/3T3 | Brain Cancer | 32.59 | [6] |

| HeLa | Cervical Cancer | 15.31 | [6] |

| MCF-7 | Breast Cancer | 96.46 | [6] |

Experimental Protocol: MTT Assay for Anticancer Activity[7]

This protocol is a standard colorimetric assay for assessing cell viability.

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of approximately 5×10³ to 1×10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A stock solution of 4,4'-diaminostilbene-2,2'-disulfonic acid is prepared and serially diluted to various concentrations. The culture medium is replaced with medium containing the different concentrations of the compound, and the cells are incubated for a further 24-48 hours.

-

MTT Addition: After incubation, the treatment medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated) cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration.

Related Compounds and Signaling Pathways

While direct evidence linking 4,4'-diaminostilbene-2,2'-disulfonic acid to specific signaling pathways is still emerging, studies on structurally related stilbene disulfonates provide valuable insights. For example, 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS), an anion exchange inhibitor, has been shown to induce apoptosis in neuronal cells and stimulate the production of TNF-alpha in lymphocytes.[15][16] DIDS has also been found to block the cleavage of caspase-3, a key effector in the apoptotic cascade.[17]

Caption: Apoptotic pathway modulation by related stilbene disulfonates like DIDS.

These findings suggest that the stilbene disulfonate scaffold can interact with critical cellular pathways, particularly those related to cell death and inflammation. Further research is warranted to elucidate the specific molecular targets and signaling cascades modulated by 4,4'-diaminostilbene-2,2'-disulfonic acid itself.

Conclusion

4,4'-Diaminostilbene-2,2'-disulfonic acid is a versatile compound with established industrial importance and growing potential in the biomedical field. Its straightforward synthesis and unique chemical properties make it a valuable building block for dyes and optical brighteners. For researchers in drug development, its demonstrated efficacy as an enzyme inhibitor and anticancer agent presents an exciting opportunity for the design of new therapeutic molecules. Future investigations should focus on elucidating its precise mechanisms of action, evaluating its in vivo efficacy and safety, and exploring its potential in a broader range of therapeutic applications.

References

- 1. scbt.com [scbt.com]

- 2. 4,4 -Diamino-2,2 -stilbenedisulfonic acid technical grade, 85 81-11-8 [sigmaaldrich.com]

- 3. 4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia [en.wikipedia.org]

- 4. 4,4'-Diamino-2,2'-stilbenedisulfonic acid | 81-11-8 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)- | C14H14N2O6S2 | CID 5284378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4,4'-Diaminostilbene-2,2'-disulfonic acid, 95% 25 g | Request for Quote [thermofisher.com]

- 11. 4,4'-Diamino-2,2'-stilbenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 12. US3989743A - Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 13. US2784220A - Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof - Google Patents [patents.google.com]

- 14. 4,4'-Diaminostilbene-2,2'-disulfonic acid | 81-11-8 | FD21497 [biosynth.com]

- 15. DIDS (4,4-diisothiocyanatostilbenedisulphonic acid) induces apoptotic cell death in a hippocampal neuronal cell line and is not neuroprotective against ischemic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The stilbene disulfonic acid DIDS stimulates the production of TNF-alpha in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4,4'-diisothiocyano-2 ,2'-stilbenedisulfonate protects cultured cerebellar granule neurons from death - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral properties of Amsonic acid and its derivatives

An in-depth technical guide on the spectral properties of Amsonic acid and its derivatives, designed for researchers, scientists, and drug development professionals.

Introduction

This compound, chemically known as 4,4'-diaminostilbene-2,2'-disulfonic acid, is a key stilbene (B7821643) derivative.[1][2][3] Its rigid, planar structure with extensive π-conjugation gives rise to distinct spectroscopic properties, making it a valuable compound in various fields.[4] It serves as a crucial intermediate in the synthesis of dyes, optical brighteners, and fluorescent whitening agents.[5] Furthermore, recent studies have highlighted its potential in biomedical applications, including the detection of heavy metal ions and as an anticancer agent.[6]

This guide provides a comprehensive overview of the core spectral properties of this compound and its derivatives, details the experimental protocols for their analysis, and presents key quantitative data to support research and development efforts.

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule.[4] The absorption spectrum of stilbene derivatives like this compound is typically characterized by a strong, structured band in the UV region, corresponding to π → π* transitions within the conjugated system.[4][7] This technique is fundamental for confirming the compound's structure and for determining optimal excitation wavelengths for fluorescence studies.

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the this compound derivative in a UV-transparent solvent. Given its sulfonic acid groups, aqueous buffers (e.g., HEPES) or polar solvents are suitable.[6][8] Adjust the concentration to yield a maximum absorbance between 0.8 and 1.2 to ensure linearity according to the Beer-Lambert law.[4]

-

Instrumentation : Utilize a dual-beam UV-Vis spectrophotometer.[4][9]

-

Data Acquisition :

-

Data Analysis : Identify the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated if the concentration and path length are known.

Visualization: UV-Vis Spectroscopy Workflow

Caption: Workflow for UV-Visible spectroscopic analysis.

Spectral Data: this compound & Derivatives

The following table summarizes UV-Vis absorption data for this compound (DSD) and related stilbene compounds. Solvatochromic shifts are observed, where the λmax can change depending on solvent polarity.[7]

| Compound | Solvent | λmax (nm) | Reference |

| This compound (DSD) | CH3CN/HEPES Buffer | ~350 | [6][8] |

| trans-Stilbene | Hexane | 295, 307, 322 | [4] |

| Azo Dye Derivative | Various | 300-400 | [10] |

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Stilbene derivatives are known for their fluorescent properties, which are highly sensitive to their molecular environment and conformation.[4] This makes them suitable for applications as fluorescent probes and sensors.[6]

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation : Prepare a very dilute solution of the this compound derivative. The absorbance at the excitation wavelength should be less than 0.1 to avoid inner filter effects.[4] The same solvents as for UV-Vis are generally applicable.

-

Instrumentation : Use a spectrofluorometer.[4]

-

Data Acquisition :

-

Set the excitation wavelength (λex) to the λmax determined by UV-Vis spectroscopy (e.g., ~350 nm for this compound).

-

Record the fluorescence emission spectrum (λem) by scanning at a 90-degree angle to the excitation beam.[4] The scan range should be from just above the excitation wavelength to a higher wavelength (e.g., 370-600 nm).

-

-

Data Analysis : Determine the wavelength of maximum emission. The fluorescence quantum yield and lifetime can be measured for more advanced characterization.

Visualization: Relationship between Absorption and Emission

Caption: Logical relationship between UV-Vis absorption and fluorescence.

Spectral Data: this compound Fluorescence

This compound (DSD) has been shown to act as a sensor for heavy metal ions, where its fluorescence is quenched upon binding to certain ions like Sn2+ due to the inhibition of a photo-induced electron transfer (PET) pathway.[6]

| Compound | Solvent | λex (nm) | λem (nm) | Observation | Reference |

| This compound (DSD) | CH3CN/HEPES Buffer | ~364 | ~427 | Strong Emission | [6][8] |

| This compound (DSD) + Sn2+ | CH3CN/HEPES Buffer | ~364 | - | Fluorescence Quenching | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[11] For this compound and its derivatives, 1H and 13C NMR are used to confirm the molecular structure, including the stereochemistry of the vinyl group and the substitution pattern on the aromatic rings.[12][13]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve a sufficient amount of the sample (typically 5-10 mg) in a deuterated solvent. For this compound, which is a disulfonic acid, Dimethyl Sulfoxide-d6 (DMSO-d6) or Deuterium Oxide (D2O) are appropriate choices.

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[11]

-

Data Acquisition :

-

Acquire a standard 1H NMR spectrum.

-

Acquire a 13C NMR spectrum.

-

For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.[14]

-

-

Data Analysis : Integrate proton signals and assign chemical shifts (δ) for both proton and carbon nuclei by comparing with literature values for similar structures and analyzing spin-spin coupling patterns and 2D correlations.[15]

Visualization: NMR Analysis Workflow

Caption: General workflow for NMR spectroscopic analysis.

Spectral Data: Representative Chemical Shifts

| Proton Type | Expected 1H Chemical Shift (δ, ppm) |

| Aromatic Protons (Ar-H) | 6.5 - 8.2 |

| Vinylic Protons (-CH=CH-) | 7.0 - 7.5 |

| Amine Protons (-NH2) | Broad signal, variable |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) are suitable due to its polar and salt-like nature.[16]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent, such as a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of acid or base to aid ionization.

-

Instrumentation : Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an ESI source.[17]

-

Data Acquisition : Infuse the sample solution directly into the mass spectrometer. Acquire spectra in both positive and negative ion modes to determine the best ionization conditions. This compound, with its two sulfonic acid groups, is expected to ionize well in negative mode.[18][19]

-

Data Analysis : Identify the molecular ion peak ([M-H]- or [M-2H+Na]- for negative mode) and compare the measured m/z value with the theoretical exact mass to confirm the elemental formula.[5]

Spectral Data: this compound

The molecular formula and weight of this compound provide the basis for its mass spectrometric analysis.

| Compound | Molecular Formula | Theoretical Molecular Weight | Theoretical Exact Mass | Reference |

| This compound | C14H14N2O6S2 | 370.4 g/mol | 370.02932852 Da | [1][3][5] |

| This compound Disodium (B8443419) Salt | C14H12N2Na2O6S2 | 414.4 g/mol | 413.99321702 Da | [20] |

Signaling Pathways & Drug Development

While specific signaling pathways directly modulated by this compound are still under extensive investigation, its demonstrated anticancer activity against HeLa and brain cancer cell lines suggests interference with critical cellular processes.[6] Many anticancer agents function by modulating pathways that control cell proliferation, apoptosis, and metastasis, such as the PI3K/AKT or MAPK/ERK pathways.[21][22] The development of this compound derivatives as prodrugs, potentially by utilizing amino acid transporters, could enhance their bioavailability and target specificity, a common strategy in drug development.[23]

Visualization: Hypothetical Drug Action Pathway

Caption: Hypothetical mechanism of action for an this compound-based drug.

References

- 1. 4,4'-Diamino-2,2'-stilbenedisulfonic acid | 81-11-8 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Diaminostilbenedisulfonic acid | C14H14N2O6S2 | CID 6668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medkoo.com [medkoo.com]

- 6. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. A dual-fluorescence approach for turn-on ammonia and turn-off explosive picric acid detection via ESIPT inhibition: experimental, theoretical, and biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 11. benchchem.com [benchchem.com]

- 12. sciforum.net [sciforum.net]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. research.cbc.osu.edu [research.cbc.osu.edu]

- 19. Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound disodium salt | C14H12N2Na2O6S2 | CID 6433499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Ursonic acid exerts inhibitory effects on matrix metalloproteinases via ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ursolic acid ameliorates traumatic brain injury in mice by regulating microRNA-141-mediated PDCD4/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

Amsonic Acid: A Comprehensive Technical Guide to its Solubility in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of amsonic acid (4,4'-diaminostilbene-2,2'-disulfonic acid), a compound of significant interest in the manufacturing of dyes and optical brightening agents. This document collates available quantitative and qualitative solubility data, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment, designed to aid researchers and professionals in the fields of chemistry and drug development.

Physicochemical Properties of this compound

This compound is an organic compound that presents as odorless, yellowish microscopic needles or a cream-colored powder.[1][2][3] Its chemical structure consists of a trans-stilbene (B89595) backbone with amino and sulfonic acid functional groups on each of the two phenyl rings.[4]

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its application and formulation. However, publicly available data presents some contradictions. Several sources describe this compound as being "very soluble" in water, while others state it is "very slightly soluble" or even "insoluble".[1][5][6] This discrepancy may be attributable to variations in experimental conditions, such as temperature and pH, or the specific form of the acid being tested. The disodium (B8443419) salt of this compound, by contrast, is reported to be water-soluble.[7]

With regard to organic solvents, this compound is reported to be soluble in ethanol (B145695) and diethyl ether, though quantitative data is scarce.[5] It is also noted to be easily soluble in alkaline solutions.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative data on the solubility of this compound and its disodium salt.

| Compound | Solvent | Temperature | Solubility | Reference |

| This compound | Water | 23 °C | < 0.1 g/100 mL | [2][8] |

| This compound | Water | 23 °C | < 1 mg/mL | [3] |

| This compound | Water | Not Specified | Very soluble | [1] |

| This compound | Water | Not Specified | Very slightly soluble | [5][6] |

| This compound | Water | Not Specified | Insoluble | [2][3][8] |

| This compound | Aqueous Base | Not Specified | Slightly soluble | [8] |

| This compound | Ethanol | Not Specified | Soluble | [5] |

| This compound | Diethyl Ether | Not Specified | Soluble | [5] |

| This compound Disodium Salt | Water | 19 °C | ≥ 100 mg/mL | [7] |

Experimental Protocol for Solubility Determination

Given the inconsistencies in the reported data, a standardized experimental protocol is crucial for obtaining reliable and reproducible solubility measurements for this compound. The following section outlines a detailed methodology based on the widely accepted shake-flask method, which is considered the gold standard for determining thermodynamic solubility.

Materials and Equipment

-

This compound (high purity)

-

Deionized water

-

Selected organic solvents (e.g., ethanol, methanol, DMSO, etc.)

-

pH meter

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol).

-

Ensure that a solid excess of this compound is present to guarantee saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

To separate the dissolved solute from the undissolved solid, centrifuge the samples at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

-

The resulting concentration represents the solubility of this compound in the specific solvent at the tested temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

This guide provides a foundational understanding of this compound's solubility and a practical framework for its experimental determination. For researchers and drug development professionals, accurate and consistent solubility data is paramount for successful formulation and application. The outlined protocol and workflow are designed to support the generation of such critical data.

References

- 1. This compound(81-11-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Diaminostilbenedisulfonic acid | C14H14N2O6S2 | CID 6668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia [en.wikipedia.org]

- 5. 4,4'-Diaminostilbene-2,2'-disulfonic acid, 95% | Fisher Scientific [fishersci.ca]

- 6. This compound [drugfuture.com]

- 7. 4,4'-diamino-2,2'-stilbenedisulfonic acid, disodium salt | C14H12N2Na2O6S2 | CID 2837473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,4'-Diamino-2,2'-stilbenedisulfonic acid | 81-11-8 [chemicalbook.com]

An In-depth Technical Guide to the Molar Extinction Coefficient of Amsonic Acid

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Amsonic Acid

This compound, also known as 4,4'-diaminostilbene-2,2'-disulfonic acid, is a key intermediate in the synthesis of dyes and fluorescent whitening agents.[1][2][3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 4,4'-Diaminostilbene-2,2'-disulfonic acid | [2][3] |

| Synonyms | This compound, Flavonic acid | [2][3] |

| CAS Number | 81-11-8 | [2][3] |

| Molecular Formula | C₁₄H₁₄N₂O₆S₂ | [2][3] |

| Molecular Weight | 370.4 g/mol | [2] |

| Appearance | Light yellow to brown crystalline powder | [2] |

| Solubility | Very slightly soluble in water; soluble in ethanol (B145695) and diethyl ether. | [2] |

| Melting Point | >300°C | [2] |

Molar Extinction Coefficient of this compound

The molar extinction coefficient (ε), also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a specific wavelength. It is an intrinsic property of a substance and is a crucial parameter for quantitative analysis using UV-Vis spectroscopy, as defined by the Beer-Lambert law.

As of the latest literature review, a specific value for the molar extinction coefficient of this compound in a defined solvent and at a particular wavelength (λmax) has not been published. The determination of this value requires experimental measurement.

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Data Not Available | Data Not Available | Data Not Available |

Experimental Protocol for Determination of Molar Extinction Coefficient

The following is a detailed, generalized protocol for the experimental determination of the molar extinction coefficient of a compound like this compound using UV-Vis spectrophotometry.

Objective: To determine the molar extinction coefficient of this compound in a suitable solvent at its wavelength of maximum absorbance (λmax).

Materials:

-

This compound (high purity)

-

Spectrophotometric grade solvent (e.g., deionized water, ethanol, or methanol, depending on solubility)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Calibrated analytical balance

-

Volumetric flasks (various sizes, e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Micropipettes

Methodology:

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of dry this compound using an analytical balance.

-

Quantitatively transfer the weighed this compound into a volumetric flask of a known volume.

-

Dissolve the this compound in the chosen solvent and fill the flask to the calibration mark. Ensure complete dissolution.

-

Calculate the precise molar concentration of this stock solution.

-

-

Preparation of a Dilution Series:

-

Prepare a series of at least five standard solutions of this compound by accurately diluting the stock solution with the same solvent.

-

The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.

-

-

Determination of Wavelength of Maximum Absorbance (λmax):

-

Use one of the prepared standard solutions of intermediate concentration.

-

Fill a quartz cuvette with the chosen solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-500 nm).

-

Replace the blank cuvette with the cuvette containing the this compound solution.

-

Scan the absorbance of the solution across the wavelength range to obtain the absorption spectrum.

-

The wavelength at which the highest absorbance is recorded is the λmax.

-

-

Measurement of Absorbance for the Dilution Series:

-

Set the spectrophotometer to the determined λmax.

-

Zero the spectrophotometer using the blank cuvette.

-

Measure the absorbance of each of the prepared standard solutions at λmax, starting from the most dilute and proceeding to the most concentrated.

-

Rinse the cuvette with the next solution to be measured before filling it.

-

-

Data Analysis and Calculation of Molar Extinction Coefficient:

-

Plot a graph of absorbance (on the y-axis) versus the molar concentration of the this compound standards (on the x-axis).

-

Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length in cm, and c is the concentration in mol/L).

-

The slope of the linear regression line is equal to the molar extinction coefficient (ε), as the path length (b) is 1 cm.

-

Visualizations

Experimental Workflow for Molar Extinction Coefficient Determination

The following diagram illustrates the workflow for the experimental determination of the molar extinction coefficient of this compound.

References

An In-depth Technical Guide to the Key Functional Groups of 4,4'-Diaminostilbene-2,2'-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diaminostilbene-2,2'-disulfonic acid (DSDSA), also known as Amsonic acid, is a versatile organic compound characterized by a rigid stilbene (B7821643) backbone symmetrically substituted with two primary amine (-NH₂) and two sulfonic acid (-SO₃H) functional groups. This unique arrangement of electron-donating amino groups and strongly electron-withdrawing, water-solubilizing sulfonic acid groups dictates its chemical reactivity and diverse applications. Primarily known as a key intermediate in the synthesis of fluorescent whitening agents and direct dyes, recent research has unveiled its potential in the biomedical field, including anticancer and enzyme inhibitory activities. This guide provides a comprehensive overview of the core characteristics of DSDSA, focusing on its functional groups, physicochemical properties, synthesis, and biological interactions.

Core Functional Groups and Molecular Structure

The structure of 4,4'-diaminostilbene-2,2'-disulfonic acid is centered around a trans-stilbene (B89595) core, which provides planarity and rigidity to the molecule. The key functional groups that determine its properties are:

-

Amino Groups (-NH₂): Located at the 4 and 4' positions of the phenyl rings, these primary aromatic amines are nucleophilic and can be readily diazotized. This reactivity is fundamental to the synthesis of a wide range of azo dyes.[1] In a biological context, these groups can participate in hydrogen bonding and may be involved in interactions with biological macromolecules.

-

Sulfonic Acid Groups (-SO₃H): Situated at the 2 and 2' positions, these are strong acidic groups that are typically deprotonated at physiological pH, rendering the molecule highly water-soluble as a sulfonate salt.[2] Their negative charge plays a significant role in the molecule's interaction with charged biological surfaces and its limited ability to cross cell membranes without specific transporters.

-

Stilbene Backbone (-CH=CH-): The ethylene (B1197577) bridge connecting the two phenyl rings is typically in the trans (E) configuration, contributing to the molecule's planarity and its characteristic UV-Visible absorption properties.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 4,4'-diaminostilbene-2,2'-disulfonic acid is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₄N₂O₆S₂ | [3] |

| Molecular Weight | 370.4 g/mol | [3] |

| Appearance | Light yellow to cream-colored crystalline powder | [3] |

| Melting Point | >300 °C | [3] |

| Predicted pKa | -1.58 ± 0.50 | [3] |

| Water Solubility | <0.1 g/100 mL at 23 °C | [3] |

| UV-Vis λmax | ~350 nm | [4] |

Spectroscopic Data

| Spectroscopy | Key Peaks and Assignments | Reference(s) |

| FT-IR (KBr Pellet) | Broadband around 3400-3500 cm⁻¹ (N-H stretching of amino groups), ~1620 cm⁻¹ (C=C stretching of the stilbene backbone), ~1200 cm⁻¹ and ~1040 cm⁻¹ (S=O stretching of sulfonic acid groups). | Inferred from[1][5] |

| ¹³C NMR (DMSO-d₆) | Aromatic carbons (110-150 ppm), vinyl carbons of the stilbene backbone (~125-130 ppm). | Inferred from[1] |

| ¹H NMR | Aromatic protons (7-8 ppm), vinyl protons (~7 ppm), and amino protons (broad signal). | Inferred from[5] |

Experimental Protocols

Synthesis of 4,4'-Diaminostilbene-2,2'-disulfonic Acid

A common method for the synthesis of DSDSA involves the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid. A detailed laboratory-scale procedure is as follows:

Materials:

-

4-Nitrotoluene-2-sulfonic acid

-

Potassium hydroxide (B78521)

-

Diethylene glycol

-

Concentrated hydrochloric acid

Procedure: [6]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a mixture of 4-nitrotoluene-2-sulfonic acid (10 mmol, 2.2 g), diethylene glycol (20 mL), and hydrazine hydrate 85% (2.5 mL).

-

Slowly add a solution of potassium hydroxide (52 mmol, 3 g) in a minimal amount of water to the mixture with continuous stirring.

-

Heat the mixture to reflux for 30 minutes.

-

Remove the condenser to allow the aqueous liquor to evaporate and continue refluxing for an additional 2.5 hours.

-

After the reaction is complete, cool the reaction mixture to room temperature and dilute it with water.

-

Acidify the cooled and diluted mixture with warm, concentrated hydrochloric acid.

-

The resulting precipitate, 4,4'-diaminostilbene-2,2'-disulfonic acid, is collected by filtration and washed with cold water.

-

The product can be further purified by recrystallization from a suitable solvent system, such as a dioxane:pyridine (90:10 v/v) mixture.[1]

HPLC Analysis of 4,4'-Diaminostilbene-2,2'-disulfonic Acid

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions: [1]

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 83% aqueous methanol.

-

Flow Rate: 0.9-1.0 mL/min.

-

Detection: UV at approximately 350 nm.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of DSDSA in drug development, particularly for its anticancer and enzyme inhibitory effects.

Anticancer Activity

DSDSA has demonstrated significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC₅₀ (µM) | Reference(s) |

| HeLa (Cervical Cancer) | 15.31 | [4] |

| NIH/3T3 (Fibroblast) | 32.59 | [4] |

| MCF-7 (Breast Cancer) | 96.46 | [4] |

The precise mechanism of its anticancer activity is still under investigation. However, studies on the closely related compound 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) have shown direct inhibition of caspases, key enzymes in the apoptotic pathway.[7][8] It is hypothesized that DSDSA may induce apoptosis through a similar mechanism.

Enzyme Inhibition

DSDSA has been identified as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the regulation of the neurotransmitter acetylcholine.

| Enzyme | IC₅₀ (µM) | Reference(s) |

| Acetylcholinesterase (AChE) | 12.18 | [4] |

| Butyrylcholinesterase (BChE) | 20.87 | [4] |

The inhibitory activity against these enzymes suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer's disease.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of DSDSA.

Hypothesized Apoptosis Signaling Pathway

Caption: Hypothesized inhibition of caspases by DSDSA.

Conclusion

The distinct functional groups of 4,4'-diaminostilbene-2,2'-disulfonic acid—the reactive amino groups and the solubilizing sulfonic acid groups on a rigid stilbene framework—confer a unique set of properties that have made it a valuable molecule in both industrial and research settings. While its role in dye chemistry is well-established, its emerging biological activities, including its potential as an anticancer agent and an enzyme inhibitor, open new avenues for its application in drug development. Further research is warranted to fully elucidate the mechanisms underlying its biological effects and to explore its therapeutic potential.

References

- 1. sciforum.net [sciforum.net]

- 2. 4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia [en.wikipedia.org]

- 3. 4,4'-Diamino-2,2'-stilbenedisulfonic acid | 81-11-8 [chemicalbook.com]

- 4. Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,4'-Diamino-2,2'-stilbenedisulfonic acid(81-11-8) IR Spectrum [chemicalbook.com]

- 6. 4,4'-Diamino-2,2'-stilbenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonate) directly inhibits caspase activity in HeLa cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amsonic Acid: MSDS and Safe Handling

This guide provides a comprehensive overview of Amsonic acid (CAS No. 81-11-8), also known as 4,4'-Diamino-2,2'-stilbenedisulfonic acid, intended for researchers, scientists, and professionals in drug development.[1][2] It covers the substance's material safety data, safe handling protocols, and emergency procedures, with a focus on quantitative data and clear, actionable guidance.

Chemical and Physical Properties

This compound is an odorless, yellowish microscopic needle-like or cream-colored powder.[1] It is very soluble in water.[1] This compound is primarily used in the synthesis of dyes and optical brighteners.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C14H14N2O6S2 | [1][3] |

| Molecular Weight | 370.41 g/mol | [1] |

| Appearance | Odorless yellowish microscopic needles or cream-colored powder | [1] |

| Melting Point | > 300 °C / 572 °F | [4] |

| Solubility in Water | Very soluble | [1] |

| log Pow (Partition Coefficient) | -2.298 (25 °C) |

Hazard Identification and Toxicity

This compound is classified as a hazardous substance. It can cause skin and eye irritation, and may cause respiratory irritation.[4] It is harmful if swallowed, in contact with skin, or inhaled.[5]

Table 2: Toxicological Data for this compound

| Test | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |

| LD50 | Oral | Guinea pig | 47 gm/kg | Liver and kidney function tests impaired | [6] |

| TDLo | Intraperitoneal | Rat | 300 mg/kg | Maternal reproductive effects | [6] |

Health Effects:

-

Inhalation: Causes chemical burns to the respiratory tract and may cause respiratory irritation.[1][4] Inhaling the dust can lead to systemic effects, and aspiration may cause pulmonary edema.[1]

-

Skin Contact: Causes skin burns and irritation.[1][4] In milder cases, it may result in a skin rash, and the skin may become cold and clammy.[1]

-

Eye Contact: Causes serious eye burns and irritation, potentially leading to chemical conjunctivitis and corneal damage.[1][4]

-

Ingestion: May cause severe and permanent damage to the digestive tract, including gastrointestinal tract burns and potential perforation.[1]

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area.[1] Use a local exhaust system if dust or aerosols are generated.[7]

-

Minimize dust generation and accumulation.[1]

-

Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust, vapor, mist, or gas.[1]

-

Wash hands and face thoroughly after handling.[7]

-

Remove and wash contaminated clothing before reuse.[1] Discard contaminated shoes.[1]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible substances, such as oxidizing agents.[1][7]

-

Store away from heat, sparks, and flame.[8]

Experimental Workflow for Safe Handling:

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Standard/Specification |

| Eyes/Face | Chemical safety goggles or a face shield | OSHA 29 CFR 1910.133 or European Standard EN166 |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing | [1][4][7] |

| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when workplace conditions warrant its use (e.g., dust generation) |

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures:

-

Inhalation: Remove the individual from exposure to fresh air immediately.[1] If not breathing, give artificial respiration.[1] If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Get medical aid immediately.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes.[1] Do not allow the victim to rub or close their eyes.[1] Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Get medical aid immediately.[1]

Emergency Response Workflow for Personal Exposure:

Accidental Release Measures:

In case of a spill, the following steps should be taken:

-

Evacuate and Secure: Keep unnecessary personnel away and control entry to the spill area.[7][9]

-

Ventilate: Ensure adequate ventilation in the area of the spill.[1]

-

Contain: Prevent the spill from entering drains or waterways.[7]

-

Clean-up:

-

Decontaminate: Clean the spill area thoroughly.

Emergency Response Workflow for Spills:

Stability and Reactivity

-

Chemical Stability: this compound is stable under normal temperatures and pressures.[1]

-

Incompatible Materials: It is incompatible with strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may produce nitrogen oxides, carbon monoxide, carbon dioxide, oxides of sulfur, and other irritating and toxic fumes and gases.[1]

Disposal Considerations

Disposal of this compound and its containers must be conducted by qualified personnel in accordance with all applicable federal, state, and local regulations.[7] The product should not be allowed to enter the environment, drains, or waterways.[7] Empty containers should be disposed of as unused product and not be reused.[7]

References

- 1. This compound(81-11-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. RTECS NUMBER-WJ6603000-Chemical Toxicity Database [drugfuture.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. bj-stella.com [bj-stella.com]

- 9. files.dep.state.pa.us [files.dep.state.pa.us]

Synthesis of Amsonic Acid Disodium Salt: A Technical Guide

Introduction

Amsonic acid, chemically known as 4,4'-diaminostilbene-2,2'-disulfonic acid, and its disodium (B8443419) salt are crucial intermediates in the chemical industry. They serve as foundational molecules for the synthesis of a wide range of fluorescent whitening agents (FWAs), also known as optical brighteners, and direct dyes.[1][2][3] These compounds are extensively used in the textile, paper, and detergent industries to enhance the whiteness and brightness of materials. This technical guide provides an in-depth overview of the primary synthesis route for this compound disodium salt, detailing the experimental protocols, reaction parameters, and product characterization.

Overall Synthesis Pathway

The most common industrial synthesis of this compound disodium salt is a two-step process. The first step involves the oxidative condensation of two molecules of 4-nitrotoluene-2-sulfonic acid to form 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS acid). The second step is the reduction of the nitro groups of DNS acid to amino groups, yielding this compound. The free acid is then converted to its more stable and soluble disodium salt.

Step 1: Synthesis of 4,4'-Dinitrostilbene-2,2'-disulfonic Acid (DNS Acid)

The initial step is the oxidative coupling of 4-nitrotoluene-2-sulfonic acid. This reaction can be achieved using various oxidizing agents, with sodium hypochlorite (B82951) or oxygen in the presence of a catalyst being common industrial methods.

Experimental Protocol: Oxidation with Sodium Hypochlorite

This protocol is based on the originally reported methods for the formation of DNS acid.[4]

-

Preparation of Starting Material: 4-nitrotoluene-2-sulfonic acid is prepared by the sulfonation of 4-nitrotoluene.

-

Reaction Setup: A solution of 4-nitrotoluene-2-sulfonic acid is prepared in an aqueous alkaline medium.

-

Oxidation: An aqueous solution of sodium hypochlorite is gradually added to the solution of 4-nitrotoluene-2-sulfonic acid while maintaining the temperature and pH of the reaction mixture.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Isolation and Purification: Upon completion of the reaction, the product, disodium 4,4'-dinitrostilbene-2,2'-disulfonate, can be precipitated from the reaction mixture, for example, by the addition of sodium chloride. The precipitate is then filtered, washed, and dried.

Experimental Protocol: Oxidation with Oxygen

This method utilizes oxygen as the oxidizing agent, often in the presence of a catalyst, and can be performed in various solvents.

-

Reaction Setup: A solution of the alkali metal salt of 4-nitrotoluene-2-sulfonic acid is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) or a mixture of water and an organic solvent.

-

Catalyst Addition: A catalytically effective amount of a transition metal salt, such as manganese(II) acetate, is added to the solution.

-

Oxidation: Oxygen or air is continuously passed through the reaction mixture while maintaining the temperature. A solution of an alkali metal hydroxide (B78521) or alkoxide is gradually added.

-

Work-up: After the reaction is complete, the mixture is neutralized with an acid. The product can then be isolated by filtration or precipitation.

| Parameter | Oxidation with Sodium Hypochlorite | Oxidation with Oxygen |

| Starting Material | 4-nitrotoluene-2-sulfonic acid | Alkali metal salt of 4-nitrotoluene-2-sulfonic acid |

| Oxidizing Agent | Sodium Hypochlorite | Oxygen / Air |

| Solvent | Aqueous alkaline solution | Dimethyl sulfoxide, water/organic solvent mixtures |

| Catalyst | Not typically required | Transition metal salts (e.g., Mn(OAc)₂) |

| Temperature | Controlled, often near room temperature | Typically elevated (e.g., 40-50°C) |

| Yield | Good | High (up to 96.9% reported) |

Step 2: Synthesis of this compound by Reduction of DNS Acid

The reduction of the dinitro compound to the corresponding diamino derivative is the pivotal step in forming this compound. Catalytic hydrogenation is a widely used, efficient, and clean method for this transformation.

Experimental Protocol: Catalytic Hydrogenation with a Cobalt Catalyst

This protocol is adapted from patented industrial processes.[4]

-

Preparation of Reactant Solution: An aqueous solution of disodium 4,4'-dinitrostilbene-2,2'-disulfonate is prepared. The concentration is typically around 10-15%.

-

Catalyst Addition: A cobalt-based catalyst, such as Raney cobalt, is added to the solution.

-

pH Adjustment: The pH of the solution is adjusted to a range of 6.0 to 8.5 by introducing carbon dioxide.

-

Hydrogenation: The reaction is carried out in a stirred autoclave under hydrogen pressure. The temperature is maintained between 70°C and 180°C, and the hydrogen pressure is kept between 5 and 150 bars.

-

Reaction Completion and Work-up: The reaction is considered complete when the absorption of hydrogen ceases. The catalyst is then separated from the cooled solution by filtration. The resulting solution contains this compound.

Experimental Protocol: Catalytic Hydrogenation with a Palladium Catalyst

-

Preparation of Reactant Solution: An aqueous solution of disodium 4,4'-dinitrostilbene-2,2'-disulfonate is prepared.

-

pH Adjustment: The pH of the solution is adjusted to between 5.6 and 7.0.

-

Hydrogenation: The solution is heated to 70-90°C and slowly added to an aqueous suspension of a supported palladium or platinum catalyst while hydrogen is passed through the mixture.

-

Isolation: After the reduction is complete, the catalyst is filtered off. The this compound in the filtrate can be precipitated by acidification.

| Parameter | Hydrogenation with Cobalt Catalyst | Hydrogenation with Palladium Catalyst |

| Catalyst | Raney Cobalt | Palladium or Platinum on support |

| Temperature | 70 - 180°C (typically 100-160°C) | 70 - 90°C |

| Pressure | 5 - 150 bar H₂ (typically 20-120 bar) | Atmospheric or slightly elevated pressure |

| pH | 6.0 - 8.5 | 5.6 - 7.0 |

| Yield | > 95% | High |

Step 3: Formation and Purification of this compound Disodium Salt

The final step involves the conversion of this compound to its disodium salt and subsequent purification.

Experimental Protocol

-

Neutralization: The aqueous solution of this compound obtained from the reduction step is carefully neutralized with a sodium hydroxide solution to form the disodium salt.

-

Crystallization: The disodium salt is then crystallized from the aqueous solution. This can be achieved by concentrating the solution and/or by cooling. The crystallization process is crucial for obtaining a product with high purity.

-

Isolation and Drying: The crystallized this compound disodium salt is isolated by filtration, washed with a small amount of cold water or a suitable solvent to remove impurities, and then dried under vacuum.

Product Characterization

The final product, this compound disodium salt, is typically a light yellow powder or crystalline solid. Its identity and purity are confirmed using various analytical techniques.

| Property | Value |

| Chemical Name | Disodium 4,4'-diamino-2,2'-stilbenedisulfonate |

| CAS Number | 38151-70-1 |

| Molecular Formula | C₁₄H₁₂N₂Na₂O₆S₂ |

| Molecular Weight | 414.36 g/mol [1] |

| Appearance | Light yellow powder or crystals |

| Solubility | Soluble in water |

| Melting Point | >300 °C |

Spectroscopic Data:

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine groups, S=O stretching of the sulfonate groups, C=C stretching of the stilbene (B7821643) backbone, and aromatic C-H and C=C vibrations.

-

¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): In a suitable solvent like D₂O, the ¹H NMR spectrum would display signals corresponding to the aromatic protons and the protons of the ethylenic bridge. The chemical shifts and coupling patterns would be consistent with the substituted stilbene structure.

-

HPLC (High-Performance Liquid Chromatography): HPLC is a powerful tool for assessing the purity of the final product and for quantifying any remaining starting materials or by-products.

Safety Considerations

-

4-Nitrotoluene-2-sulfonic acid and DNS acid: These are nitroaromatic compounds and should be handled with care.

-

Catalytic Hydrogenation: This process involves flammable hydrogen gas under high pressure and temperature and should only be conducted in appropriate high-pressure reactors with proper safety measures.

-

This compound: The product itself is considered hazardous. It can cause skin and eye irritation.[2][5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

Disclaimer: The experimental protocols provided in this guide are for informational purposes only and are based on published literature. These reactions should only be performed by trained professionals in a suitably equipped laboratory, with all necessary safety precautions in place.

References

- 1. US5041632A - Process for the preparation of 4,4'-dinitrostilbene-2,2-disulfonic acid - Google Patents [patents.google.com]

- 2. US4952725A - Process for the preparation of 4,4'dinitrostilbene-2,2'-disulfonic acid and its salts - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. Disodium 4,4'-dinitrostilbene-2,2'-disulfonate - Wikipedia [en.wikipedia.org]

- 5. CN1105966A - Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 6. US5808141A - Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]

The Theoretical Bedrock of Amsonic Acid Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amsonic acid, chemically known as 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD), is a pivotal organic compound, primarily recognized as a precursor in the synthesis of a class of fluorescent molecules known as optical brightening agents (OBAs) or fluorescent whitening agents (FWAs).[1][2][3] These compounds function by absorbing light in the ultraviolet (UV) region of the electromagnetic spectrum and re-emitting it in the blue portion of the visible spectrum, a phenomenon known as fluorescence.[1] This guide delves into the core theoretical principles underpinning the fluorescence of this compound and its derivatives, providing a comprehensive resource for researchers and professionals in drug development and related scientific fields.

The fundamental structure of this compound, featuring a trans-stilbene (B89595) backbone with amino and sulfonic acid functional groups, is the cornerstone of its photophysical properties.[2] The extended π-conjugation of the stilbene (B7821643) core is responsible for its ability to absorb UV radiation, while the amino groups play a crucial role in the fluorescence emission process.[4][5]

Theoretical Basis of Fluorescence

The fluorescence of this compound and its derivatives is governed by the principles of electronic excitation and subsequent relaxation. The process can be broken down into three key stages:

-

Excitation: The molecule absorbs a photon of UV light, causing an electron to transition from a lower electronic energy state (ground state, S₀) to a higher electronic energy state (excited state, S₁). The energy of the absorbed photon must match the energy difference between these two states. For stilbene-based optical brighteners derived from this compound, this absorption typically occurs in the 340-370 nm range.[1]

-

Excited-State Lifetime: The molecule exists in the excited state for a very brief period, typically on the order of nanoseconds. During this time, some energy is lost through non-radiative processes such as vibrational relaxation, where the molecule dissipates energy as heat to its surrounding environment.

-

Emission: The molecule returns to its ground state by emitting a photon of light. Due to the energy lost during the excited-state lifetime, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This difference in wavelength between the excitation and emission maxima is known as the Stokes shift. For this compound derivatives, the emission is typically in the blue region of the visible spectrum, around 420-470 nm.[1]